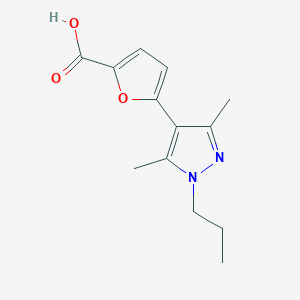
4-Methyl-3-naphthalen-1-ylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-naphthalen-1-ylaniline, also known as MNLA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the naphthalene family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 4-Methyl-3-naphthalen-1-ylaniline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression. 4-Methyl-3-naphthalen-1-ylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects
4-Methyl-3-naphthalen-1-ylaniline has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to reduce the production of inflammatory cytokines and chemokines in immune cells, leading to decreased inflammation. 4-Methyl-3-naphthalen-1-ylaniline has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and metastasis.
実験室実験の利点と制限
4-Methyl-3-naphthalen-1-ylaniline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a wide range of biological activities that make it useful for studying various biological systems. However, 4-Methyl-3-naphthalen-1-ylaniline also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-Methyl-3-naphthalen-1-ylaniline. One area of interest is its potential as a fluorescent probe for imaging biological systems. Further studies are needed to optimize the binding properties of 4-Methyl-3-naphthalen-1-ylaniline and to develop new imaging techniques that can take advantage of its unique properties. Another area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for use in humans.
合成法
The synthesis of 4-Methyl-3-naphthalen-1-ylaniline involves the reaction of 4-methyl-1-naphthylamine with aniline in the presence of a catalyst. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified using standard techniques such as recrystallization or column chromatography. The yield of 4-Methyl-3-naphthalen-1-ylaniline can vary depending on the specific reaction conditions, but typically ranges from 50-80%.
科学的研究の応用
4-Methyl-3-naphthalen-1-ylaniline has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 4-Methyl-3-naphthalen-1-ylaniline has also been investigated for its potential as a fluorescent probe for imaging biological systems, due to its ability to selectively bind to certain proteins and nucleic acids.
特性
IUPAC Name |
4-methyl-3-naphthalen-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-10-14(18)11-17(12)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWIGJNQDHPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-naphthalen-1-ylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)






![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)